
4-(Benzyloxy)cycloheptan-1-one
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Overview
Description
4-Phenylmethoxycycloheptan-1-one is an organic compound characterized by a cycloheptanone ring substituted with a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylmethoxycycloheptan-1-one typically involves the following steps:
Formation of the Cycloheptanone Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,6-heptadiene, using a catalyst like palladium on carbon under hydrogenation conditions.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction. For example, cycloheptanone can be reacted with phenylmethanol in the presence of a strong base like sodium hydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-phenylmethoxycycloheptan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenylmethoxycycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cycloheptanones.
Scientific Research Applications
4-Phenylmethoxycycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-phenylmethoxycycloheptan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A simpler analog without the phenylmethoxy group.
4-Phenylcycloheptan-1-one: Lacks the methoxy group.
4-Methoxycycloheptan-1-one: Lacks the phenyl group.
Uniqueness
4-Phenylmethoxycycloheptan-1-one is unique due to the presence of both the phenyl and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Biological Activity
4-(Benzyloxy)cycloheptan-1-one is an organic compound featuring a cycloheptanone framework with a benzyloxy substituent at the fourth carbon position. Its molecular formula is C13H16O, and it has a molecular weight of 204.27 g/mol. The compound's structure incorporates a ketone functional group, which is significant for its chemical reactivity and potential biological activities.
The presence of the benzyloxy group enhances the compound's lipophilicity, influencing its interactions within biological systems. The synthesis typically involves several steps, using reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) to achieve desired yields and purities.
Biological Activity Overview
Preliminary studies suggest that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. However, extensive research is necessary to elucidate specific interactions and mechanisms.
Key Biological Activities
- Enzyme Interactions : The compound shows potential binding affinities to enzymes that could influence metabolic processes.
- Therapeutic Potential : Initial data indicate that it may possess therapeutic properties, warranting further investigation into its safety profile and efficacy.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its cycloheptane core combined with the benzyloxy group, providing distinct chemical reactivity compared to structurally similar compounds. The following table summarizes some related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(Benzyloxy)cyclohexanone | C13H16O | Similar structure; widely studied |
3-(Benzyloxy)cyclobutanecarboxylic acid | C11H12O3 | Smaller ring structure; different reactivity |
2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one | C12H14O3 | Contains a pyran ring; potential bioactivity |
Benzyl 2-(3-oxocyclobutyl)acetate | C13H14O3 | Different functional groups; ester linkage |
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics (PK) and pharmacodynamics (PD) of structurally similar compounds, which can provide insights into the expected behavior of this compound in biological systems.
- PK/PD Profiles : Research on analogues has shown that certain compounds exhibit favorable metabolic stability and low clearance rates, indicating potential for sustained bioavailability after administration. For instance, compound A91 demonstrated a half-life exceeding 60 minutes in liver microsomes, suggesting that similar profiles could be anticipated for this compound .
- In Vivo Efficacy : In studies involving diabetic models, certain analogues were able to reduce retinal vascular leakage, a significant factor in diabetic macular edema. This suggests that this compound may also exhibit protective effects in similar pathological conditions .
Q & A
Basic Research Questions
Q. What are common synthetic routes and key reagents for preparing 4-(Benzyloxy)cycloheptan-1-one?
- Methodological Answer : The synthesis typically involves benzyl protection of hydroxyl groups, Friedel-Crafts acylation, or nucleophilic substitution. For example:
- Benzyl Protection : Use benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group onto the cycloheptanone backbone .
- Cyclization : Employ Lewis acids like AlCl₃ for intramolecular cyclization to form the seven-membered ring .
- Key reagents include benzyl halides, oxidizing agents (e.g., CrO₃ for ketone formation), and deprotecting agents (e.g., H₂/Pd-C for benzyl group removal) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use 1H/13C NMR to confirm substitution patterns and benzyloxy group integration. IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches .
- Purity Assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures >95% purity. GC-MS monitors volatile byproducts .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, as demonstrated in structurally similar compounds .
Q. How does the benzyloxy group influence the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C in inert atmospheres to prevent oxidation .
- Light Sensitivity : UV-Vis spectroscopy reveals photoinstability; use amber vials and minimize exposure to UV light during handling .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) via LC-MS. The benzyl ether bond is stable in neutral conditions but cleaves under strong acids/bases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (50–120°C), catalyst loading (e.g., 5–20 mol% AlCl₃), and solvent polarity (toluene vs. DMF) to identify optimal parameters .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for Friedel-Crafts efficiency. FeCl₃ may reduce side reactions compared to AlCl₃ .
- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust reagent stoichiometry dynamically .
Q. How to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HEK-293 vs. HeLa) under controlled conditions (pH, serum concentration) to isolate compound-specific effects .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites. For example, debenzylated products may exhibit conflicting bioactivities .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing tert-butyl with nitro groups) and correlate with enzymatic inhibition data .
Q. What computational strategies predict the electrochemical behavior of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox potentials. Compare with cyclic voltammetry data from BODIPY analogs .
- Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., Pt nanoparticles) to assess adsorption efficiency and electron transfer pathways .
Q. How to design a robust analytical method for quantifying trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for common byproducts like debenzylated cycloheptanone (m/z 139.1) .
- Validation Parameters : Establish limits of detection (LOD < 0.1 ppm), precision (RSD < 2%), and recovery (90–110%) per ICH guidelines .
Q. What role does the cycloheptanone ring strain play in the compound’s reactivity?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with cyclohexanone analogs in nucleophilic additions. Seven-membered rings exhibit lower strain, favoring slower but selective reactions .
- X-Ray Diffraction : Analyze bond angles and torsional strain; larger rings reduce eclipsing interactions, stabilizing transition states .
Properties
CAS No. |
68198-31-2 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-phenylmethoxycycloheptan-1-one |
InChI |
InChI=1S/C14H18O2/c15-13-7-4-8-14(10-9-13)16-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 |
InChI Key |
YBNKHAYZJGDPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(=O)C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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